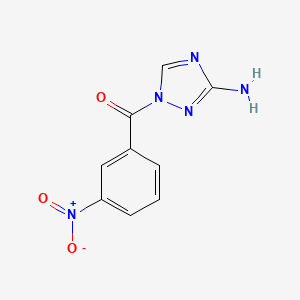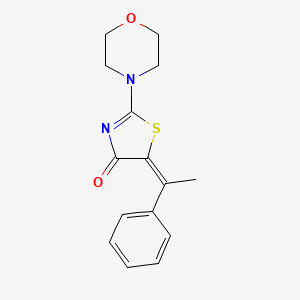![molecular formula C16H19N3O4S B5700296 N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide, also known as DMTI or Compound 34, is a novel hydrazinecarboxamide derivative that has been synthesized for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, this compound may be able to alter gene expression and affect cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In animal studies, this compound has been shown to improve cognitive function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide in lab experiments is its unique chemical structure, which may make it a useful tool for studying the mechanisms of certain cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide. One area of interest is the compound's potential use as an anti-cancer drug. Further studies are needed to determine the compound's efficacy and safety in vivo. Another area of interest is the compound's potential use as a treatment for neurodegenerative diseases. Additional studies are needed to determine the compound's ability to cross the blood-brain barrier and to assess its efficacy in animal models of neurodegeneration. Finally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide involves a multi-step process that starts with the reaction of 2,5-dimethoxyaniline with 4,5-dimethyl-3-thiophenecarboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have anti-cancer properties and has been studied for its potential use as an anti-cancer drug. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(4,5-dimethylthiophene-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-10(2)24-8-12(9)15(20)18-19-16(21)17-13-7-11(22-3)5-6-14(13)23-4/h5-8H,1-4H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOTTWUYEBEHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NNC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
